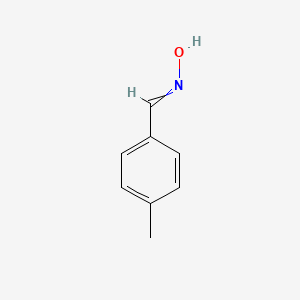

p-Tolualdoxime

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H9NO |

|---|---|

Molecular Weight |

135.16 g/mol |

IUPAC Name |

N-[(4-methylphenyl)methylidene]hydroxylamine |

InChI |

InChI=1S/C8H9NO/c1-7-2-4-8(5-3-7)6-9-10/h2-6,10H,1H3 |

InChI Key |

SRNDYVBEUZSFEZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)C=NO |

Origin of Product |

United States |

Synthetic Methodologies and Precursors for P Tolualdoxime and Its Analogues

Conventional Synthetic Routes to Aldoximes from Aldehydes and Hydroxylamine (B1172632)

The classical approach for synthesizing aldoximes involves the condensation reaction between an aldehyde and hydroxylamine hydrochloride. ijprajournal.comfishersci.canih.govnbu.ac.in This reaction typically proceeds by refluxing the carbonyl compound with hydroxylamine hydrochloride in an alcoholic solution, often in the presence of a base such as pyridine (B92270) or sodium hydroxide. ijprajournal.comfishersci.canbu.ac.in The base is crucial for neutralizing the hydrochloric acid released during the reaction, which can otherwise protonate the hydroxylamine, reducing its nucleophilicity. rsc.org For p-Tolualdoxime, the specific precursor is p-Tolualdehyde. fishersci.fisigmaaldrich.comfishersci.ca

The general reaction can be represented as: R-CHO + NH₂OH·HCl → R-CH=NOH + H₂O + HCl

Where R is the 4-methylphenyl group for p-Tolualdoxime.

Optimization of Reaction Conditions for p-Tolualdoxime Synthesis

Optimization efforts for aldoxime synthesis, including that of p-Tolualdoxime, focus on enhancing reaction efficiency, yield, and selectivity while minimizing reaction time. Various catalysts and conditions have been explored to achieve these goals. For instance, solvent-free conditions coupled with microwave irradiation have been reported as efficient methods for oxime preparation. nih.gov Catalysts such as bismuth(III) oxide (Bi₂O₃) have been shown to facilitate the conversion of carbonyl compounds to oximes in excellent yields under solvent-free, room-temperature grinding conditions. nih.gov Similarly, ferric hydrogen sulfate (B86663) (Fe(HSO₄)₃) has been employed as a heterogeneous catalyst in dimethylformamide (DMF) for the conversion of aldehydes to nitriles via in situ aldoxime formation, suggesting its catalytic role in the initial oxime formation step. orgchemres.org Silica (B1680970) gel has also been utilized as a support for the solvent-free synthesis of nitriles from aldehydes and hydroxylamine hydrochloride, indicating its utility in aldoxime formation at elevated temperatures. ajgreenchem.com

The following table illustrates some general optimized conditions reported for aldoxime synthesis, which are broadly applicable to compounds like p-Tolualdoxime:

| Catalyst/Condition | Solvent | Temperature/Method | Reaction Time | Yield Range (%) | Reference |

| Bi₂O₃ | Solvent-free | Room Temperature (Grinding) | Short | Excellent | nih.gov |

| Fe(HSO₄)₃ | DMF | 120 °C | Appropriate | Good to Excellent | orgchemres.org |

| Silica-gel | Solvent-free | 100 °C | 3-8 hours | Effective | ajgreenchem.com |

| Microwave Irradiation | Solvent-free | Various Wavelengths | Short | Efficient | nih.gov |

Investigations into Green Chemistry Approaches for Aldoxime Formation

The principles of green chemistry emphasize the reduction or elimination of hazardous substances and the development of more sustainable synthetic routes. For aldoxime formation, several green chemistry approaches have been investigated:

Solvent-Free Methodologies: Grindstone chemistry, where reactants are simply ground together without the need for a solvent, has emerged as a rapid, convenient, and environmentally friendly method for oxime synthesis. nih.govsigmaaldrich.com This approach minimizes waste disposal problems and simplifies the reaction procedure. nih.gov

Aqueous Media: Reactions conducted in aqueous media or with water as a co-solvent offer a greener alternative to organic solvents. Studies have shown the potential of aldoxime formation in aqueous environments, sometimes combined with biocatalysis using aldoxime dehydratases. mdpi.comrsc.org

Natural Acid Catalysts: The use of natural acids, such as those derived from Vitis lanata, Mangifera indica aqueous extract, and Citrus limetta fruit juice, has been explored as environmentally friendly catalysts for oxime synthesis. ijprajournal.com These natural catalysts provide a sustainable alternative to conventional acid catalysts. ijprajournal.com

These green approaches aim to reduce the environmental footprint of chemical synthesis by minimizing energy consumption, waste production, and the use of hazardous chemicals. ijprajournal.comresearchgate.net

The table below summarizes some green chemistry approaches for aldoxime formation:

| Approach | Catalyst/Medium | Key Features | Reference |

| Grindstone Chemistry | Bi₂O₃ (solid) | Solvent-free, room temperature, short time | nih.gov |

| Aqueous Media | Hyamine catalyst | Water as solvent, room temperature, high yields | ijprajournal.com |

| Natural Acid Catalysis | Vitis lanata, Mangifera indica, Citrus limetta extracts | Environmentally safe, natural source | ijprajournal.com |

| One-pot Synthesis | Rh-catalyzed hydroformylation in aqueous solvent | Merged steps, increased sustainability | rsc.org |

Synthesis of Substituted p-Tolualdoxime Derivatives for Structure-Activity Relationship Studies

Structure-Activity Relationship (SAR) studies are fundamental in chemical research, aiming to understand how modifications to a molecule's chemical structure influence its physical, chemical, or biological properties. mrforum.comsci-hub.senih.gov For p-Tolualdoxime, the synthesis of substituted derivatives involves introducing various functional groups or altering existing ones on the p-tolyl ring or the oxime moiety.

These modifications allow researchers to systematically explore the impact of different substituents on the compound's characteristics. For example, introducing electron-donating or electron-withdrawing groups onto the aromatic ring can alter the electronic properties of the molecule, potentially affecting its reactivity or interactions with other chemical entities. Similarly, modifications to the oxime group (e.g., etherification or esterification) can change its steric and electronic profile.

A reported example of a derivative is phenylazo-p-tolualdoxime, which highlights the potential for further functionalization of the aldoxime. acs.org Such derivatives are synthesized to gain insights into how specific structural features contribute to a desired property or activity, guiding the design of new compounds with enhanced or altered characteristics.

The table below illustrates hypothetical examples of p-Tolualdoxime derivatives that could be synthesized for SAR studies:

| Derivative Type | Structural Modification | Rationale for SAR Study |

| Ring-substituted | -OCH₃ at ortho/meta positions | Electronic effects, steric hindrance |

| Ring-substituted | -NO₂ at ortho/meta positions | Electronic effects, hydrogen bonding potential |

| Oxime-modified | O-acetyl p-Tolualdoxime | Stability, reactivity of oxime group |

| Oxime-modified | O-methyl p-Tolualdoxime | Lipophilicity, steric bulk around oxime |

Reactivity and Mechanistic Investigations of P Tolualdoxime

Photochemical Beckmann Rearrangement of p-Tolualdoxime

The direct irradiation of aryl aldoximes, including p-tolualdoxime, leads to the formation of amides through a process known as the photochemical Beckmann rearrangement. This transformation is characterized by an intramolecular oxygen migration. alfa-chemistry.comnih.gov

Intramolecular Oxygen Migration Mechanisms

Evidence supporting an intramolecular oxygen migration mechanism in the photochemical Beckmann rearrangement of aryl aldoximes comes from isotopic labeling studies. For instance, when 18O-labelled benzaldoxime (B1666162) was irradiated in the presence of unlabelled p-tolualdoxime, no exchange of the 18O label was observed in the amide products. This finding strongly indicates that the oxygen atom involved in the rearrangement originates from within the same molecule, confirming an intramolecular pathway. alfa-chemistry.comnih.gov

Role of Oxazirane Intermediates in Rearrangement Pathways

The involvement of oxazirane intermediates in the photochemical Beckmann rearrangement has been suggested by various experimental observations. Low-temperature irradiation experiments provide compelling evidence for the formation of an oxazirane as an intermediate. alfa-chemistry.comnih.gov Further support comes from the observation that phenyl-N-methyl oxazirane can be converted into the corresponding amide upon irradiation, although not thermally. alfa-chemistry.comnih.gov This suggests that oxaziranes, which are generally unstable, can serve as precursors to amides under photochemical conditions. It is also proposed that there might be additional routes from the oxazirane intermediate to the final amide product. alfa-chemistry.comnih.gov

Influence of Solvent and Irradiation Conditions on Reaction Outcomes

The outcome and efficiency of the photochemical Beckmann rearrangement are influenced by various factors, including irradiation conditions and the nature of the solvent. The quantum yield for amide formation, such as benzamide, has been shown to be dependent on the irradiation time. alfa-chemistry.comnih.gov The activation of the oxime can be achieved through high-energy sensitizers, with a singlet pathway generally preferred for oxazirane formation. alfa-chemistry.comnih.gov Energy degradation in these photoreactions often occurs via syn-anti isomerization, which can be induced by various sensitizers, suggesting a triplet process. alfa-chemistry.comnih.gov Solvent polarity can also play a role in photoisomerization, influencing electron and proton transfer processes.

Table 1: Representative Quantum Yields in Photochemical Beckmann Rearrangement

| Reaction | Solvent | Quantum Yield (Φ) | Reference |

| Benzamide formation from benzaldoxime | Acetic acid | 0.034 | alfa-chemistry.comnih.gov |

| Benzaldoxime E-Z photoisomerization (Φαβ) | (Not specified, general) | 0.40 | alfa-chemistry.comnih.gov |

| Benzaldoxime Z-E photoisomerization (Φβα) | (Not specified, general) | 0.38 | alfa-chemistry.comnih.gov |

Stereochemical Aspects and E/Z Photoisomerization in Photoreactions

Stereochemical considerations are significant in the photoreactions of aldoximes. Syn-anti (or E/Z) isomerism is identified as a primary route for energy degradation during irradiation. alfa-chemistry.comnih.gov For instance, direct irradiation of benzaldoxime leads to significant E/Z photoisomerization, with reported quantum yields (Φαβ = 0.40 and Φβα = 0.38). alfa-chemistry.comnih.gov This high quantum yield for isomerization suggests that the isomerization following direct irradiation is predominantly a triplet process. alfa-chemistry.comnih.gov This facile E/Z photoisomerization is a common characteristic of oximes when exposed to UV-VIS light.

Dehydration Reactions of p-Tolualdoxime

Dehydration reactions of aldoximes typically lead to the formation of nitriles. While traditional chemical methods often require harsh conditions, enzymatic approaches offer a milder and more selective alternative.

Enzymatic Dehydration to p-Tolunitrile (B1678323)

An innovative method for nitrile synthesis involves the enzymatic dehydration of aldoximes. A notable example is the aldoxime dehydratase enzyme isolated from Rhodococcus sp. strain YH3-3. This enzyme efficiently catalyzes the stoichiometric dehydration of various aryl- and alkyl-aldoximes, converting them into their corresponding nitriles under mild conditions.

p-Tolualdoxime serves as a substrate for this enzyme, undergoing dehydration to yield p-tolunitrile. The enzyme demonstrates optimal activity within a neutral pH range, specifically between 6.5 and 7.5, and at a temperature of approximately 30°C. Furthermore, the activity of this dehydratase can be enhanced by the presence of reducing agents, such as Na2S and 2-mercaptoethanol, and supplementary electron acceptors like flavins. This enzymatic approach provides an attractive and environmentally friendly synthetic tool for producing nitriles from aldoximes.

Table 2: Substrate Specificity of Rhodococcus sp. strain YH3-3 Aldoxime Dehydratase

| Substrate | Relative Activity (vs. E-p-Chlorobenzaldoxime = 1.0) |

| E-p-Tolualdoxime | 1.1 |

| E-p-Chlorobenzaldoxime | 1.0 |

| E-p-Methoxybenzaldoxime | 0.22 |

| E-p-Nitrobenzaldoxime | 0.08 |

| E-2-Furfurylaldoxime | 1.8 |

| E-Indole-3-aldoxime | 0.27 |

| E/Z-Pyridine-3-aldehyde hydrazone | 0.35 |

| O-Acetyl-E-pyridine-3-aldoxime | 5.5 |

Note: Data extracted from a study on Rhodococcus sp. strain YH3-3 aldoxime dehydratase, where E-p-Chlorobenzaldoxime activity was set as 1.0 for comparison.

Characterization of Aldoxime Dehydratases Specific to Aryl Aldoximes.

Aldoxime dehydratases (Oxds) are a class of heme-containing enzymes that catalyze the dehydration of aldoximes to nitriles. researchgate.netebi.ac.uknih.gov These enzymes are gaining attention as a "green" and cyanide-free alternative for nitrile synthesis, operating under mild conditions in aqueous environments. researchgate.netnih.govresearchgate.net While many putative Oxds exist in microbes, fewer than ten have been fully characterized, with only two identified in fungi. researchgate.net

One such enzyme, a novel aldoxime dehydratase from Rhodococcus sp. strain YH3-3, has been studied for its ability to dehydrate various aryl- and alkyl-aldoximes to their corresponding nitriles. pu-toyama.ac.jpscispace.com This enzyme can catalyze the reaction with both geometrical isomers (E and Z) of aldoximes under aerobic conditions. pu-toyama.ac.jpscispace.com Another characterized Oxd, OxdFv from Fusarium vanettenii, shows a preference for (aryl)aliphatic aldoximes over aromatic aldoximes. nih.gov OxdBr1 from Bradyrhizobium sp. LTSPM299 also acts on (aryl)aliphatic aldoximes, including E/Z-phenylacetaldoxime and E/Z-indole-3-acetaldoxime. nih.gov

Aldoxime dehydratases often contain a heme prosthetic group, and their activity can be influenced by reducing agents and electron acceptors. ebi.ac.ukpu-toyama.ac.jpqmul.ac.uk For instance, the enzyme from Bacillus sp. OxB-1 (OxdB) contains protoheme IX, and its iron must be in the iron(II) form for activity. qmul.ac.uk The coordination structure of the aldoxime-heme complex, regulated by the heme's oxidation state, plays a role in enzyme activity. qmul.ac.uk

Substrate Specificity and Catalytic Efficiency Studies.

Studies on the substrate specificity of aldoxime dehydratases reveal varying efficiencies across different aldoxime structures. For the aldoxime dehydratase from Rhodococcus sp. strain YH3-3, E-pyridine-3-aldoxime was found to be the most suitable substrate, exhibiting 100% relative activity. pu-toyama.ac.jpscispace.com In comparison, E-p-tolualdoxime showed a relative activity of 1.1% with this enzyme. pu-toyama.ac.jpscispace.com

Table 1: Relative Activity of Aldoxime Dehydratase from Rhodococcus sp. strain YH3-3 Towards Various Aldoximes

| Substrate | Relative Activity (%) pu-toyama.ac.jpscispace.com |

| E-Pyridine-3-aldoxime | 100 |

| Z-Pyridine-3-aldoxime | 18 |

| E-Pyridine-2-aldoxime | 2.4 |

| E-Pyrazinealdoxime | 5.5 |

| E-p-Tolualdoxime | 1.1 |

| E-p-Chlorobenzaldoxime | 1.0 |

| E-p-Methoxybenzaldoxime | 0.22 |

| E-p-Nitrobenzaldoxime | 0.08 |

| E-2-Furfurylaldoxime | 1.8 |

| E-Indole-3-aldoxime | 0.27 |

| E/Z-Pyridine-3-aldehyde hydrazone | 0.35 |

| O-Acetyl-E-pyridine-3-aldoxime | 5.5 |

| E-Pyridine-3-aldoxime-N-oxide | 5.1 |

| E/Z-Acetaldoxime | 5.7 |

| E/Z-n-Butyraldoxime | 33 |

Some novel aldoxime dehydratases have shown better performance for aliphatic substrates like n-octanaloxime compared to well-characterized enzymes such as OxdRE from Rhodococcus sp. N-771, while others demonstrate activity for aromatic aldoximes. researchgate.net

Catalytic and Non-Catalytic Dehydration Methodologies.

The dehydration of p-tolualdoxime typically yields p-tolunitrile. chemsrc.com This transformation can be achieved through both catalytic and non-catalytic methods. Enzymatic dehydration using aldoxime dehydratases represents a mild and environmentally friendly catalytic approach. researchgate.netnih.govresearchgate.net These enzymes facilitate the conversion of aldoximes to nitriles even in the presence of water. nih.gov

Non-catalytic dehydration methods often involve harsher conditions. For instance, the photochemical Beckmann rearrangement, which is a non-catalytic process, can convert aryl aldoximes, including p-tolualdoxime, into amides through intramolecular oxygen migration upon direct irradiation. cdnsciencepub.comcdnsciencepub.com This rearrangement has been shown to proceed without exchange of label when 18O-labelled benzaldoxime is used in the presence of p-tolualdoxime, indicating an intramolecular mechanism. cdnsciencepub.comcdnsciencepub.com

Nucleophilic and Electrophilic Reactivity Studies of the Oxime Functionality.

The oxime functionality (C=N-OH) of p-tolualdoxime can participate in both nucleophilic and electrophilic reactions. The nitrogen atom of the oxime can act as a nucleophile due to the presence of a lone pair of electrons. Conversely, the carbon atom of the C=N bond can be an electrophilic center, susceptible to nucleophilic attack.

In general, the reactivity of carbonyl compounds towards nucleophilic addition reactions is influenced by the electron-donating or electron-withdrawing nature of substituents. vedantu.comdoubtnut.com For instance, in a comparison of p-tolualdehyde, benzaldehyde (B42025), p-nitrobenzaldehyde, and acetophenone, p-tolualdehyde is less reactive towards nucleophilic addition than benzaldehyde due to the electron-donating methyl group, which decreases the electrophilicity of the carbonyl carbon. vedantu.comdoubtnut.com While this specific reactivity order applies to the parent aldehyde, the principles of electron density distribution and steric hindrance are also relevant to the oxime functionality in p-tolualdoxime.

The Beckmann rearrangement, which involves the transformation of oximes into amides, is a well-known reaction involving the oxime functionality. researchgate.net This rearrangement typically occurs under acidic conditions and can be initiated by catalysts acting as nucleophiles. researchgate.netdss.go.th The process often begins with the protonation of the oxime, followed by dehydration and rearrangement to form a nitrilium ion intermediate. researchgate.net

Isomerization Dynamics of p-Tolualdoxime (E/Z Isomerism).

p-Tolualdoxime exhibits E/Z isomerism, also known as geometric isomerism, due to the restricted rotation around the carbon-nitrogen double bond (C=N) of the oxime group. nih.govstenutz.eustudymind.co.uk The "E" (entgegen, German for "opposite") isomer has the two highest priority groups on opposite sides of the double bond, while the "Z" (zusammen, German for "together") isomer has them on the same side. studymind.co.uk

Conformational Analysis of Isomeric Forms.

The conformational analysis of E and Z isomers of aldoximes, including p-tolualdoxime, is crucial for understanding their stability and reactivity. In many cases, the E-isomer, where the bulkier groups are on opposite sides of the double bond, is generally preferred due to reduced steric hindrance. researchgate.net For conjugated azines, the extended conformation (EEEE) is often favored. researchgate.net

Energy Barriers and Interconversion Mechanisms.

The interconversion between E and Z isomers of aldoximes can occur through various mechanisms, including thermal and photochemical pathways. The energy barrier for this interconversion dictates the ease with which one isomer can convert to the other.

Photochemical isomerization, often referred to as syn-anti isomerism in the context of aldoximes, is a significant route for energy degradation. cdnsciencepub.comcdnsciencepub.com This process can be induced by various sensitizers and can proceed via a triplet state. cdnsciencepub.comcdnsciencepub.com For instance, the direct irradiation of benzaldoxime leads to isomerization, suggesting a triplet process. cdnsciencepub.comcdnsciencepub.com While specific energy barrier data for p-tolualdoxime's E/Z interconversion were not found, the general principles observed for other aryl aldoximes suggest that such interconversion is a known dynamic process.

Advanced Spectroscopic and Analytical Characterization Methodologies for P Tolualdoxime and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the unambiguous structural determination of p-tolualdoxime. Through various NMR experiments, a complete picture of the atomic arrangement and molecular dynamics can be achieved.

One-dimensional ¹H and ¹³C NMR spectra offer fundamental information about the chemical environment of each proton and carbon atom in p-tolualdoxime.

In the ¹H NMR spectrum, characteristic signals reveal the presence of the aromatic protons, the methyl group protons, the oxime proton, and the aldehydic proton. For instance, in a deuterated chloroform (B151607) (CDCl₃) solvent, the methyl protons typically appear as a singlet around 2.44 ppm. bmrb.io The aromatic protons exhibit signals in the range of 7.33-7.78 ppm, often as a set of doublets due to coupling between adjacent protons on the benzene (B151609) ring. bmrb.io The aldehydic proton gives a distinct singlet further downfield, around 9.97 ppm, while the oxime proton's chemical shift can vary.

The ¹³C NMR spectrum provides complementary information. The methyl carbon appears at approximately 21.9 ppm. bmrb.io The aromatic carbons show a series of signals between 129.7 and 145.6 ppm. bmrb.io The carbon atom of the C=N oxime bond is typically observed around 150 ppm, and the aldehydic carbon can be found near 192.0 ppm. bmrb.io The presence of E and Z isomers of the oxime can lead to the observation of two distinct sets of signals in both ¹H and ¹³C NMR spectra, allowing for their identification and quantification.

¹H and ¹³C NMR Data for p-Tolualdehyde in CDCl₃ bmrb.io

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| CH₃ | 2.442 | 21.893 |

| Aromatic CH | 7.333 | 129.710 |

| Aromatic CH | 7.778 | 129.863 |

| Aromatic C-CH₃ | - | 145.561 |

| Aromatic C-CHO | - | 134.197 |

| CHO | 9.966 | 192.043 |

Note: This table is based on data for p-tolualdehyde, the precursor to p-tolualdoxime, and provides a reference for expected chemical shifts.

Two-dimensional (2D) NMR techniques are indispensable for the complete and unambiguous assignment of all proton and carbon signals, especially for more complex derivatives of p-tolualdoxime. numberanalytics.comwikipedia.orgnih.gov

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks. numberanalytics.comlibretexts.org For p-tolualdoxime, COSY spectra would show correlations between the adjacent aromatic protons, confirming their positions on the benzene ring.

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). numberanalytics.comwikipedia.org This is crucial for assigning the signals of the methyl group and the aromatic CH groups by linking the proton signals to their corresponding carbon signals.

EXSY (Exchange Spectroscopy) : EXSY is a powerful tool for investigating dynamic processes such as chemical exchange. acs.orgucl.ac.uk In the context of p-tolualdoxime, EXSY can be used to study the slow exchange between the E and Z isomers, providing insights into the energy barrier for this isomerization. acs.org

Dynamic NMR (DNMR) studies, often utilizing variable temperature experiments and 2D EXSY, can provide quantitative information about the rates and thermodynamics of configurational and conformational changes in p-tolualdoxime and its derivatives. acs.org The primary process of interest is the E/Z isomerization around the C=N double bond. By monitoring the coalescence of the separate signals for the two isomers as the temperature is increased, the activation energy for the isomerization can be determined. These studies are crucial for understanding the stability and reactivity of the different isomeric forms.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, EXSY) for Comprehensive Assignment.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Structural Confirmation

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in p-tolualdoxime and serves as a confirmatory tool for its structure. gatewayanalytical.comresearchgate.netthermofisher.commt.com

FT-IR Spectroscopy : The FT-IR spectrum of p-tolualdoxime displays characteristic absorption bands corresponding to the vibrations of its specific bonds. researchgate.net Key vibrational modes include:

O-H stretching : A broad band typically in the region of 3100-3500 cm⁻¹, characteristic of the hydroxyl group of the oxime.

C-H stretching : Signals for the aromatic and methyl C-H bonds are usually observed around 2850-3100 cm⁻¹.

C=N stretching : A sharp band around 1600-1650 cm⁻¹ is indicative of the carbon-nitrogen double bond of the oxime.

C=C stretching : Aromatic ring vibrations appear in the 1400-1600 cm⁻¹ region.

N-O stretching : A band in the 900-960 cm⁻¹ range can be attributed to the nitrogen-oxygen single bond.

Raman Spectroscopy : Raman spectroscopy offers complementary information to FT-IR, particularly for non-polar bonds. gatewayanalytical.comthermofisher.commt.com The Raman spectrum of p-tolualdoxime would be expected to show strong signals for the aromatic ring vibrations and the C=N stretch. The symmetric vibrations of the benzene ring are often more intense in the Raman spectrum compared to the FT-IR spectrum.

The combination of FT-IR and Raman spectroscopy provides a more complete vibrational profile of the molecule, aiding in its unambiguous identification and structural confirmation. spectroscopyonline.com

Characteristic Vibrational Frequencies for p-Tolualdoxime

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| O-H (oxime) | Stretching | 3100-3500 (broad) |

| C-H (aromatic) | Stretching | 3000-3100 |

| C-H (methyl) | Stretching | 2850-2970 |

| C=N (oxime) | Stretching | 1600-1650 |

| C=C (aromatic) | Stretching | 1400-1600 |

| N-O (oxime) | Stretching | 900-960 |

Mass Spectrometry Techniques in Molecular Mass Determination and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of p-tolualdoxime and to elucidate its structure through the analysis of its fragmentation patterns. nih.govnih.gov

In Electron Ionization (EI) mass spectrometry, the sample is bombarded with high-energy electrons, causing ionization and extensive fragmentation of the molecule. researchgate.net The mass spectrum of p-tolualdoxime (molecular weight: 135.16 g/mol ) would show a molecular ion peak (M⁺) at m/z 135. nist.gov

The fragmentation pattern provides a fingerprint of the molecule's structure. Key fragments for p-tolualdoxime would likely include:

[M-OH]⁺ (m/z 118) : Loss of a hydroxyl radical.

[M-H₂O]⁺ (m/z 117) : Loss of a water molecule. This is often a prominent peak. nih.gov

[C₇H₇]⁺ (m/z 91) : The tropylium (B1234903) ion, a common fragment for toluene-containing compounds.

[C₆H₅]⁺ (m/z 77) : A phenyl cation.

Analysis of these fragments helps to confirm the presence of the tolyl group and the oxime functionality, thereby corroborating the structure determined by other spectroscopic methods.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Measurement

High-resolution mass spectrometry (HRMS) is a powerful technique for determining the elemental composition of a molecule with high accuracy. libretexts.org Unlike low-resolution mass spectrometry which measures mass-to-charge ratios (m/z) to the nearest whole number, HRMS can determine m/z to several decimal places. libretexts.org This precision is possible because the exact masses of atoms are not integers (e.g., ¹H = 1.00783 amu, ¹²C = 12.00000 amu, ¹⁴N = 14.0031 amu, ¹⁶O = 15.9949 amu). libretexts.org Consequently, each molecular formula has a unique theoretical exact mass, and a sufficiently accurate measurement can confirm the elemental composition. libretexts.org

For p-tolualdoxime (C₈H₉NO), the theoretical monoisotopic mass is 135.0684 Da. The molecular weight of its derivative, O-methyl-p-tolualdoxime (C₉H₁₁NO), is 149.19 g/mol , with a calculated monoisotopic mass of 149.084063974 Da. nih.gov HRMS instruments, such as Orbitraps and time-of-flight (TOF) analyzers, can achieve mass accuracies of less than 5 ppm (parts per million), which is typically sufficient to confirm a molecular formula for compounds under 1000 amu. uci.edunih.govnih.gov For example, an accurate mass measurement within 0.003 m/z units of the calculated value is generally considered adequate for supporting a molecular formula. uci.edu The identification of photoproducts of related compounds has been successfully performed using HRMS coupled with ultra-high-performance liquid chromatography (UHPLC). researchgate.net

Table 1: Theoretical Mass Data for p-Tolualdoxime and a Derivative

| Compound Name | Molecular Formula | Theoretical Monoisotopic Mass (Da) |

| p-Tolualdoxime | C₈H₉NO | 135.0684 |

| O-Methyl-p-tolualdoxime | C₉H₁₁NO | 149.0841 |

Note: The theoretical monoisotopic mass is calculated using the mass of the most abundant isotope of each element.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-visible (UV-Vis) spectroscopy is an analytical technique that measures the absorption of UV or visible light by a molecule, providing insights into its electronic structure. vdoc.pub Aromatic compounds like p-tolualdoxime and its derivatives exhibit UV absorption due to the presence of conjugated π-electron systems. vdoc.pub The absorption of UV radiation excites electrons from lower energy molecular orbitals (HOMO - Highest Occupied Molecular Orbital) to higher energy ones (LUMO - Lowest Unoccupied Molecular Orbital). vdoc.pub

The UV spectrum of p-tolualdehyde, a precursor to p-tolualdoxime, has been studied in the wavelength range of 252–368 nm. sci-hub.se The spectrum of p-tolualdehyde is noted to be shifted compared to those of o- and m-tolualdehyde. sci-hub.se The extent of conjugation in a molecule influences the wavelength of maximum absorption (λmax). vdoc.pub More extensive conjugation leads to a smaller energy gap between the HOMO and LUMO, resulting in absorption at longer wavelengths. vdoc.pub

Derivatives of p-tolualdoxime, such as phenylazo-p-tolualdoxime, exhibit color and have been studied for their complexation with metals. acs.org The electronic spectra of such complexes show intense bands that are assigned to electronic transitions like metal-to-ligand charge transfer (MLCT) and π → π* transitions within the ligand. acs.org For instance, the photochemical rearrangement of ¹⁸O-labelled benzaldoxime (B1666162) in the presence of p-tolualdoxime has been investigated to understand reaction mechanisms, where UV-Vis spectroscopy would be a key tool for monitoring the reaction progress. researchgate.netresearchgate.net

Table 2: UV-Vis Absorption Characteristics of Related Aldehydes

| Compound | Wavelength Range Studied (nm) | Key Observation |

| p-Tolualdehyde | 252–368 | Spectrum is shifted compared to ortho and meta isomers. sci-hub.se |

Chromatographic Methods (GC, HPLC, TLC) for Purity Assessment and Mixture Separation

Chromatographic techniques are indispensable for separating components of a mixture and assessing the purity of a compound. Gas chromatography (GC), high-performance liquid chromatography (HPLC), and thin-layer chromatography (TLC) are commonly employed for the analysis of p-tolualdoxime and its precursors.

Gas Chromatography (GC): GC is suitable for the analysis of volatile compounds. The purity of commercial p-tolualdoxime is often specified as greater than 98.0% as determined by GC. The analytical standard for p-tolualdehyde, the precursor, also uses GC to determine its assay (≥97.0%) and to quantify impurities like o- and m-tolualdehyde. sigmaaldrich.com GC coupled with mass spectrometry (GC-MS) is a powerful combination for both separation and identification of compounds. sigmaaldrich.com NIST has compiled GC and electron ionization mass spectrum data for p-tolualdoxime. nist.govnist.gov

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for separating non-volatile or thermally unstable compounds. It has been used for the analysis of p-tolualdehyde in air samples with UV detection. sigmaaldrich.com A reverse-phase (RP) HPLC method has been described for the analysis of 2-tolualdehyde, a positional isomer of p-tolualdehyde, using a mobile phase of acetonitrile (B52724) and water with an acid modifier. sielc.com Such methods are often scalable for preparative separations to isolate impurities. sielc.com

Thin-Layer Chromatography (TLC): TLC is a simple, rapid, and inexpensive method for monitoring reactions and assessing purity. For the separation of benzaldoxime and p-tolualdoxime, a mixed solvent system of hexane (B92381) and ethyl acetate (B1210297) was found to be effective, providing different Rf values for the two compounds. vdoc.pub The choice of eluent is critical; for example, hexane alone was insufficient to move the compounds, while ethyl acetate moved them too quickly for good separation. vdoc.pub In other applications, TLC on silica (B1680970) gel with a 20% ethyl ether in hexane mobile phase has been used to analyze related compounds, showing a component with an Rf value of 0.38. google.com

Table 3: Chromatographic Data for p-Tolualdoxime and Related Compounds

| Compound | Method | Purity/Assay | Application Notes |

| p-Tolualdoxime | GC | >98.0% | Purity assessment of commercial product. |

| p-Tolualdehyde | GC | ≥97.0% sigmaaldrich.com | Analysis of impurities such as o- and m-tolualdehyde. sigmaaldrich.com |

| p-Tolualdehyde | HPLC-UV | - | Quantification in air samples. sigmaaldrich.com |

| Benzaldoxime and p-Tolualdoxime | TLC | - | Separation achieved with a hexane/ethyl acetate mixed solvent system. vdoc.pub |

| Related oxime ester | TLC | Rf = 0.47 | Analysis on silica gel with an 80:20 hexane:ethyl acetate eluent. epo.org |

| Related compound | TLC | Rf = 0.38 | Analysis on silica gel GF with 20% ethyl ether in hexane. google.com |

Theoretical and Computational Chemistry Studies on P Tolualdoxime

Quantum Chemical Calculations of Molecular and Electronic Structure

Quantum chemical calculations, including Density Functional Theory (DFT) and ab initio methods, are extensively employed to determine the optimized molecular geometry, electronic structure, and energy landscape of chemical compounds. These calculations provide crucial insights into bond lengths, bond angles, and the distribution of electron density within the molecule.

Density Functional Theory (DFT) is a widely utilized quantum mechanical modeling method for the geometry optimization of molecular structures mrforum.commdpi.comyoutube.comrsc.org. The primary goal of geometry optimization is to locate stable molecular configurations, corresponding to energy minima on the potential energy surface rsc.orgnih.gov. DFT calculations are favored due to their balance of computational accuracy and efficiency, making them suitable for a broad range of chemical systems mrforum.com. By iteratively adjusting the atomic coordinates, DFT methods aim to minimize the system's energy, thereby identifying the most stable arrangement of atoms in a molecule youtube.comrsc.org. While general applications of DFT for geometry optimization are well-documented, specific detailed computational data, such as precise bond lengths or angles for p-Tolualdoxime, are not extensively reported in the readily available literature.

The analysis of Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is fundamental in quantum chemistry for understanding a molecule's chemical reactivity and electronic properties mrforum.commasterorganicchemistry.comschrodinger.comresearchgate.net. The energy gap between the HOMO and LUMO (HOMO-LUMO gap) is a key indicator of a molecule's kinetic stability, chemical reactivity, and optical polarizability mrforum.commasterorganicchemistry.comresearchgate.net. A smaller energy gap generally correlates with higher chemical reactivity and lower kinetic stability, as it indicates a lower energy requirement for electronic transitions mrforum.commasterorganicchemistry.com.

From the energies of HOMO (E_HOMO) and LUMO (E_LUMO), several reactivity descriptors can be derived:

Ionization Potential (I): Approximately equal to -E_HOMO, representing the molecule's ability to donate an electron masterorganicchemistry.com.

Electron Affinity (A): Approximately equal to -E_LUMO, representing the molecule's ability to accept an electron masterorganicchemistry.com.

Electronegativity (χ): (I + A) / 2 masterorganicchemistry.com.

Chemical Potential (μ): -(I + A) / 2, which is the negative of electronegativity masterorganicchemistry.com.

Chemical Hardness (η): (I - A) / 2, indicating resistance to deformation of the electron cloud masterorganicchemistry.com. A larger gap implies higher hardness mrforum.commasterorganicchemistry.com.

Chemical Softness (S): 1 / (2η), the inverse of hardness, indicating susceptibility to electron cloud deformation masterorganicchemistry.com.

Global Electrophilicity Index (ω): μ² / (2η), measuring the stabilization energy when the system acquires an additional electronic charge masterorganicchemistry.com.

These descriptors help predict a molecule's behavior in chemical reactions, such as its propensity for nucleophilic or electrophilic attack mrforum.com. While these concepts are broadly applied to organic molecules and oximes masterorganicchemistry.comphyschemres.orgscielo.org.mxnih.gov, specific HOMO-LUMO energy values or derived reactivity descriptors directly calculated for p-Tolualdoxime were not explicitly detailed in the search results. However, the principles of FMO analysis are universally applicable to understanding the electronic behavior of p-Tolualdoxime.

Ab Initio Methods for High-Accuracy Electronic Structure Prediction.

Molecular Dynamics Simulations for Conformational Space Exploration

Molecular Dynamics (MD) simulations are computational techniques used to study the physical movements of atoms and molecules over time, providing insights into their conformational dynamics and how they interact with their environment wikipedia.org. These simulations are crucial for exploring the conformational space of molecules, identifying stable and transient conformations, and understanding flexibility and structural changes wikipedia.org. While MD simulations are widely used for complex biological systems like proteins wikipedia.orgscirp.org and other organic molecules, specific reports detailing molecular dynamics simulations for the conformational space exploration of p-Tolualdoxime were not found in the current literature search. However, such studies would typically involve simulating the molecule's behavior in different environments (e.g., gas phase, solution) to identify preferred conformations and their interconversion pathways.

Reaction Mechanism Modeling using Computational Approaches

Computational approaches are instrumental in elucidating reaction mechanisms, providing a detailed understanding of how chemical transformations occur at the molecular level. This involves identifying intermediates, transition states, and energy barriers along the reaction pathway.

Computational studies, particularly those employing DFT, are crucial for characterizing transition states and elucidating reaction pathways rsc.orgresearchgate.netschrodinger.comresearchgate.netresearchgate.net. A transition state represents the highest energy point along a reaction coordinate connecting reactants to products, and its characterization involves determining its geometry and energy researchgate.netresearchgate.net.

For p-Tolualdoxime, the photochemical Beckmann rearrangement is a notable reaction where computational insights can be applied. Research indicates that the direct irradiation of aryl aldoximes, including p-Tolualdoxime, leads to the formation of the corresponding amide through an intramolecular oxygen migration. This process is suggested to proceed via an oxazirane intermediate. Experimental evidence, such as the absence of label exchange when 18O-labelled benzaldoxime (B1666162) was rearranged in the presence of p-Tolualdoxime, supports the intramolecular nature of this rearrangement.

While specific computational details for the transition states and energy barriers of p-Tolualdoxime's photochemical Beckmann rearrangement were not found, general computational studies on the Beckmann rearrangement of other oximes have provided significant mechanistic insights. These studies often involve:

Identifying potential intermediates: Such as protonated oximes and nitrilium ions researchgate.netschrodinger.comresearchgate.net.

Locating transition states: For key steps like proton transfer, dehydration, and the migratory step researchgate.netschrodinger.comresearchgate.net.

Calculating energy barriers: To determine the rate-determining step and understand the kinetics of the reaction rsc.orgresearchgate.netresearchgate.net.

The general mechanism of the Beckmann rearrangement often involves the protonation of the oxime oxygen, followed by a concerted or stepwise migration of the group anti-periplanar to the leaving hydroxyl group, leading to a nitrilium ion intermediate, which then undergoes nucleophilic attack (e.g., by water) to form the amide schrodinger.comresearchgate.net. Computational studies have helped to clarify the role of solvent molecules and substituents in influencing these pathways and transition states researchgate.net.

Analysis of Electronic Flux and Bond Evolution During Reactions.

Computational studies are instrumental in unraveling the intricate details of electronic flux and bond evolution during chemical reactions involving oximes. While specific detailed findings on electronic flux for p-Tolualdoxime are limited in the current literature, the principles and methodologies applied to related oxime compounds provide a strong framework for understanding its reactivity.

For instance, the photochemical Beckmann rearrangement, a well-known reaction of aryl aldoximes, involves intramolecular oxygen migration and N-O bond cleavage, leading to amide formation nih.govresearchgate.net. Computational studies on oxime ethers have elucidated the photodegradation mechanisms, demonstrating that the process involves the cleavage of the N-O bond and subsequent rearrangement of iminyl and alkoxyl radicals nih.gov. The proposed mechanisms for alkoxyl radical oxidation into corresponding aldehydes and acids have been clarified through computational investigations nih.gov. These studies highlight how electronic flux is redistributed during bond breaking and formation, leading to specific reaction products.

Furthermore, computational methods are widely used to calculate bond dissociation energies (BDEs), which are crucial thermodynamic quantities for understanding chemical reactivity and selectivity fishersci.com. DFT methods can predict BDEs for various bonds within organic molecules, providing insights into the stability of chemical bonds and the feasibility of radical reactions fishersci.com. For example, DFT and ONIOM (Our Own N-layered Integrated molecular Orbital and molecular Mechanics) methods have been employed to study Co-C bond cleavage and hydrogen transfer in complex enzymatic systems, demonstrating how protein environments can significantly influence bond dissociation energies and reaction pathways nih.gov. These computational approaches allow for a detailed analysis of transition states and intermediate species, providing a comprehensive picture of bond evolution throughout a reaction.

Prediction of Spectroscopic Parameters via Computational Methods.

Computational methods, particularly DFT, are extensively used for the accurate prediction of spectroscopic parameters, which aids in the structural elucidation and characterization of compounds like p-Tolualdoxime. These predictions can be compared with experimental data to confirm molecular structures and understand electronic environments.

For oxime compounds, DFT calculations have successfully predicted Infrared (IR) spectra, allowing for the differentiation and assignment of vibrational modes for various isomers. For example, the separation of IR spectra for E and Z isomers of tetrazoline oxime ethers and the assignment of their structures were achieved by comparing experimental IR spectra with theoretically predicted spectra at the DFT(B3LYP)/6-31++G(d,p) level nih.gov.

Moreover, DFT approaches have shown high accuracy in predicting Nuclear Magnetic Resonance (NMR) chemical shifts for both ¹H and ¹³C nuclei in oxime derivatives. A comprehensive computational NMR study on dipterocarpol (B1150813) oxime, a triterpenoid (B12794562) oxime, demonstrated the effectiveness of various DFT methods for predicting ¹H and ¹³C NMR chemical shifts. The study screened 144 DFT methods and evaluated their performance using metrics such as Mean Absolute Error (MAE) and Root Mean Squared Error (RMSE).

Key findings from such studies indicate that certain DFT functionals, such as B3LYP, CAM-B3LYP, and ωB97XD, coupled with appropriate basis sets like 6-31G(d,p), provide highly accurate predictions for ¹H and ¹³C NMR chemical shifts. The accuracy of these predictions is critical for confirming complex molecular structures, including the assignment of diastereotopic groups and the differentiation of isomers.

The following table presents typical accuracy metrics (RMSE) observed for computational prediction of NMR chemical shifts for oximes, based on studies using DFT methods:

Table 1: Typical Accuracy of NMR Chemical Shift Predictions for Oximes using DFT Methods

| Nucleus | Basis Set | RMSE (ppm) | Reference |

| ¹³C | 6-31G(d,p) | 0.84 - 1.14 | |

| ¹H | 6-31G | 0.0617 - 0.0870 |

Note: These values represent ranges of Root Mean Squared Error (RMSE) observed across different DFT functionals for triterpenoid oximes, illustrating the predictive capability of computational methods.

Computational spectroscopy also plays a vital role in understanding the impact of conformational flexibility and E/Z isomerism on observed spectroscopic signals, providing a deeper understanding of the molecular dynamics and electronic properties of p-Tolualdoxime and similar compounds nih.gov.

Coordination Chemistry and Metal Complexes of P Tolualdoxime

p-Tolualdoxime as a Ligand in Transition Metal Complexes

p-Tolualdoxime, in its simple form, typically acts as a monodentate ligand, coordinating to a metal center through its nitrogen atom. However, its structure serves as a valuable scaffold for designing more complex multidentate ligands capable of forming stable chelate rings with transition metals.

Ligand Design Principles and Synthesis of Chelate-Forming Derivatives

The fundamental principle for transforming p-tolualdoxime from a simple monodentate ligand into a chelating agent involves the chemical modification of its structure to introduce additional donor atoms. These new donor sites must be positioned appropriately to allow for simultaneous coordination to a single metal center, typically forming a five- or six-membered ring, which enhances the thermodynamic stability of the resulting complex (the chelate effect).

A prominent example of this design strategy is the synthesis of arylazo-oxime derivatives. Specifically, phenylazo-p-tolualdoxime can be synthesized from p-tolylphenylhydrazone (p-MeC6H4CH:NNHPh). acs.org In this reaction, the introduction of an azo group (-N=N-) ortho to the aldoxime functionality creates a bidentate ligand system. acs.org This new ligand can coordinate to a metal ion using both the oxime nitrogen and one of the azo nitrogen atoms. Such derivatives have been used to prepare stable cobalt(III) complexes, which exhibit the properties of chelated structures, such as high solubility in organic solvents and relatively low melting points. acs.orgrsc.org

The synthesis of such chelate-forming derivatives expands the coordination possibilities of the p-tolualdoxime framework, allowing for the creation of robust metal complexes with specific geometries and electronic properties.

Coordination Modes of the Oxime Functionality with Metal Centers

The oxime group (-CH=N-OH) of p-tolualdoxime offers several potential modes of coordination with transition metal centers.

N-Coordination: The most straightforward coordination mode involves the lone pair of electrons on the sp²-hybridized nitrogen atom. In this mode, p-tolualdoxime acts as a neutral, monodentate ligand.

N,O-Bidentate Chelation (Oximato Ligand): More commonly, especially in the presence of a base or with metal ions that facilitate deprotonation, the hydroxyl proton of the oxime is lost. This creates an "oximato" anion, (-CH=N-O)⁻. This anionic form can act as a bidentate ligand, coordinating through both the nitrogen and the oxygen atoms to form a stable chelate ring. This mode is prevalent in the chemistry of pyridyl oximes and other related ligands. researchgate.net

Bridging Coordination: In polynuclear complexes, the oximato group can act as a bridge between two or more metal centers, with the nitrogen coordinating to one metal and the oxygen to another.

In chelate-forming derivatives like phenylazo-p-tolualdoxime, the ligand typically coordinates in its deprotonated (oximato) form. This allows for the formation of a five-membered chelate ring involving the metal center, the oxime nitrogen, the imine carbon, the azo nitrogen, and the phenyl carbon, creating a structurally stable metallocycle. acs.org

Synthesis and Structural Characterization of p-Tolualdoxime Metal Complexes

The synthesis of metal complexes involving p-tolualdoxime or its derivatives is generally achieved by reacting a metal salt with the ligand in a suitable solvent. acs.org The resulting complexes are then isolated and characterized using a suite of analytical techniques to determine their structure, bonding, and electronic properties.

X-ray Crystallography for Solid-State Structure Determination

However, based on the extensive crystallographic studies of related oxime complexes, the expected structural features can be inferred. For instance, complexes of nickel with ligands similar to deprotonated oximes often adopt a square planar geometry. researchgate.net For cobalt(III) complexes with arylazo-oxime derivatives, an octahedral geometry is expected, with three bidentate ligands coordinating to the metal center. acs.org The p-tolyl group in p-tolualdoxime is not expected to directly influence the coordination geometry but can play a role in the crystal packing of the complex due to steric effects and potential intermolecular interactions.

Spectroscopic Signatures of Complex Formation (NMR, FT-IR, UV-Vis)

Spectroscopic methods are essential for confirming the formation of a complex and elucidating its structure in solution and the solid state. The coordination of p-tolualdoxime to a metal ion induces significant changes in its spectroscopic signatures. acs.orgkoreascience.kr

FT-IR Spectroscopy: In the infrared spectrum of free p-tolualdoxime, characteristic vibrational bands for the O-H, C=N, and N-O bonds are observed. Upon complexation, the broad ν(O-H) band typically disappears if the ligand coordinates as the deprotonated oximato form. The ν(C=N) stretching frequency often shifts to a lower wavenumber upon coordination of the nitrogen atom to the metal center. Concurrently, a new band or a shift in the ν(N-O) frequency appears, providing strong evidence of complex formation.

NMR Spectroscopy: Both ¹H and ¹³C NMR spectroscopy are powerful tools for characterizing diamagnetic metal complexes. For a p-tolualdoxime complex, the chemical shift of the azomethine proton (-CH=N-) is particularly sensitive to coordination and would be expected to shift significantly. Similarly, the protons and carbons of the tolyl aromatic ring, especially those closer to the coordination site, would experience shifts in their resonance frequencies. acs.org

UV-Vis Spectroscopy: p-Tolualdoxime itself absorbs in the ultraviolet region due to π→π* transitions within the aromatic ring and the C=N chromophore. Upon forming a complex with a transition metal, new absorption bands often appear in the visible region of the spectrum. acs.org These bands can typically be assigned to either d-d transitions within the metal's d-orbitals or to metal-to-ligand charge transfer (MLCT) transitions, where an electron is excited from a metal-centered orbital to a ligand-centered orbital. The appearance of these new bands is a hallmark of complex formation.

| Spectroscopic Technique | Observation in Free p-Tolualdoxime | Expected Change Upon Complexation | Reference |

| FT-IR | ν(O-H) band (~3200-3400 cm⁻¹)ν(C=N) band (~1640 cm⁻¹)ν(N-O) band (~940 cm⁻¹) | Disappearance of ν(O-H) (if deprotonated)Shift in ν(C=N) to lower frequencyShift in ν(N-O) to higher frequency | acs.orgresearchgate.net |

| ¹H NMR | Azomethine proton signal (-CH=N-)Aromatic and methyl proton signals | Shift in azomethine proton signalShifts in aromatic proton signals | acs.org |

| ¹³C NMR | Azomethine carbon signal (-CH=N-)Aromatic and methyl carbon signals | Shift in azomethine carbon signalShifts in aromatic carbon signals | acs.org |

| UV-Vis | Absorption in UV region (π→π*) | Appearance of new bands in the visible region (d-d or MLCT transitions) | acs.org |

Catalytic Applications of p-Tolualdoxime-Derived Metal Complexes

While research into the catalytic applications of simple p-tolualdoxime complexes is not extensive, the broader class of oxime-containing ligands and their metal complexes shows significant promise in various catalytic transformations. The applications can be broadly categorized based on the role of the ligand.

In one context, metal complexes containing ligands with functionality similar to p-tolualdoxime derivatives are explored for advanced catalytic reactions. For example, metal complexes featuring ligands with an N-H group near the metal center, a feature present in the protonated form of phenylazo-p-tolualdoxime, have gained attention for their potential role in catalytic reactions like the reduction of carbon dioxide. acs.org The N-H moiety can act as a proton relay or a substrate recognition site, enhancing catalytic activity and selectivity. acs.org

Homogeneous Catalysis in Organic Transformations

Homogeneous catalysis involves a catalyst that exists in the same phase as the reactants, typically in a liquid solution. youtube.com This approach often utilizes soluble transition metal complexes to accelerate a wide range of organic transformations. wiley.com The ability to study reaction mechanisms with precision is a key advantage of homogeneous systems. youtube.com

Metal complexes featuring ligands with imino (C=N) or azo (N=N) groups are of particular interest due to their redox-active nature and π-acceptor characteristics, which can be harnessed in catalysis. acs.org While specific catalytic cycles involving p-tolualdoxime complexes are not extensively detailed in the literature, the principles are well-established through related systems. For example, titanium-salan complexes have proven to be efficient homogeneous catalysts for the reduction of aldehydes, such as benzaldehyde (B42025), to the corresponding alkanes. nih.gov Similarly, cobalt-oxime complexes have been identified as effective molecular catalysts for proton reduction. rsc.org The synthesis of cobaltic complexes with ligands like phenylazo-p-tolualdoxime underscores the potential for developing catalysts based on this scaffold. acs.org

Design Principles for Enantioselective Catalysts Incorporating Oxime Ligands

Enantioselective catalysis, which aims to produce one specific enantiomer of a chiral molecule, is a cornerstone of modern chemical synthesis, particularly in the pharmaceutical industry. numberanalytics.comincatt.nl The design of the chiral ligand is paramount to achieving high enantioselectivity, as the ligand dictates the steric and electronic environment around the metal's active site. numberanalytics.com Oximes and their derivatives are valuable building blocks in the design of such chiral ligands. acs.orgnumberanalytics.com

Several key principles guide the design of effective enantioselective catalysts using oxime and other chiral ligands:

Chiral Ligand Architecture : The development of modular chiral ligands, such as those combining phosphine (B1218219) and oxazoline (B21484) groups or using chiral dienes, allows for the fine-tuning of catalyst properties for high efficiency and selectivity. numberanalytics.comacs.org Palladium-catalyzed asymmetric allylic etherifications have been successfully achieved using chiral alkene-phosphine hybrid ligands with oximes serving as nucleophiles. acs.org

Steric and Electronic Tuning : The ligand's structure can be modified to create a precisely shaped chiral cavity around the metal center. Introducing bulky groups can enhance steric hindrance, leading to higher enantioselectivity. numberanalytics.com The "side arm strategy," which involves adding an extra coordination group to a ligand framework like bisoxazoline, is an effective way to control the chiral space and tune the electronic properties of the metal catalyst. acs.org

Weak Interactions : Non-covalent interactions between the catalyst and the substrate play a critical role in stereochemical control. In the nickel-catalyzed asymmetric hydrogenation of oximes to produce chiral hydroxylamines, computational studies have shown that multiple weak CH-π interactions between the chiral catalyst and the oxime substrate stabilize the transition state, leading to high selectivity and preventing the cleavage of the labile N-O bond. incatt.nlsjtu.edu.cn

Metal Choice : The choice of transition metal (e.g., iridium, rhodium, nickel, palladium) is crucial, as its coordination preferences and reactivity are central to the catalytic cycle. numberanalytics.comacs.orgsjtu.edu.cn

Heterogeneous Catalysis and Metal-Organic Framework (MOF) Supported Systems

Heterogeneous catalysis involves a catalyst in a different phase from the reactants, typically a solid catalyst with liquid or gaseous reactants. youtube.comnih.gov This approach offers significant advantages, including ease of separation of the catalyst from the product mixture and enhanced catalyst stability and recyclability. nih.gov

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters linked by organic ligands. mdpi.commdpi.com Their defining features, such as exceptionally high surface areas, tunable pore sizes, and accessible unsaturated metal sites, make them highly attractive for applications in heterogeneous catalysis. mdpi.comresearchgate.net

While the direct incorporation of p-tolualdoxime into a MOF structure is not prominently reported, MOFs are widely used to catalyze reactions involving structurally similar molecules, such as aldehydes.

Zirconium-based MOFs , like UiO-66, have been shown to be excellent catalysts for the acetalization of benzaldehyde. semanticscholar.org Their robust nature and the presence of Lewis acid sites on the zirconium clusters are key to their activity. semanticscholar.org

Copper-based MOFs , such as HKUST-1, have also been studied extensively for catalysis. mdpi.com A novel, rapidly synthesized "nanofused" form of HKUST-1 demonstrated enhanced catalytic performance in the cyanosilylation of aldehydes, attributed to improved mass transfer and porosity accessibility. mdpi.com

The principle of using these solid-supported systems can be extended to catalysts derived from p-tolualdoxime. By immobilizing a p-tolualdoxime metal complex onto a solid support like silica (B1680970) or a polymer, or by designing a MOF using a p-tolualdoxime-derived linker, it is possible to create robust, reusable heterogeneous catalysts for various organic transformations.

Redox Properties and Electrochemistry of Metal-Oxime Systems

The electrochemical behavior of metal complexes is profoundly influenced by the nature of their ligands. The use of redox-active ligands, which can accept or donate electrons during a redox event, significantly expands the range of possible electronic states within a complex. mdpi.com Oxime and imine groups are known to be redox-active, making their metal complexes interesting subjects for electrochemical study. acs.orgrsc.org

Cyclic voltammetry (CV) is a powerful technique used to investigate the redox properties of these systems. Studies on heteroaxial cobalt oxime complexes provide a clear example of the interplay between the metal center and the oxime ligand. rsc.org

Metal-Centered Redox Events : In an acetonitrile (B52724) solution, cobalt oxime complexes exhibit multiple redox events. A Co(III)/Co(II) couple is typically observed, and in some cases, this process is split into two distinct events, suggesting the formation of a new Co(III) species in solution. rsc.org A further reduction corresponding to the Co(II)/Co(I) couple occurs at a more negative potential. rsc.org This Co(I) species is often the key catalytic intermediate in reactions such as proton reduction. rsc.org

Ligand-Centered Redox Events : At even more negative potentials, a reduction process attributed to the imine/oxime ligand itself can be observed. rsc.org

| Complex | Ep,c (CoIII/CoII) [V] | E1/2 (CoIII/CoII) [V] | E1/2 (CoII/CoI) [V] |

|---|---|---|---|

| [Co(dioxH)2(4-tBupy)2] | -0.49 | -0.70 | -1.09 |

| [Co(dioxH)2(py)2] | -0.44 | -0.65 | -1.07 |

| [Co(dioxH)2(4-CNpy)2] | -0.29 | -0.51 | -1.09 |

These data illustrate how the electronic properties of the ligands influence the redox potentials of the metal center, a fundamental principle in the design of catalysts for redox-based transformations. rsc.org

Applications of P Tolualdoxime in Advanced Organic Synthesis

Utilization as a Synthetic Precursor for Nitriles and Amides

The oxime group of p-tolualdoxime is readily converted into two of the most important functional groups in organic chemistry: nitriles and amides. These transformations are fundamental in synthetic pathways, providing access to a wide array of pharmaceuticals, agrochemicals, and materials.

The conversion to amides is famously achieved through the Beckmann rearrangement. researchgate.net This reaction involves treating an oxime with an acidic reagent, which catalyzes a molecular rearrangement to form an N-substituted amide. In the case of p-tolualdoxime, the product is p-toluamide. The reaction is typically promoted by strong Brønsted or Lewis acids. researchgate.net A photochemical variant, the photochemical Beckmann rearrangement, also exists. researchgate.netresearchgate.net Research involving the irradiation of 18O-labelled benzaldoxime (B1666162) in the presence of p-tolualdoxime demonstrated the intramolecular nature of this rearrangement, as no isotope exchange was observed between the two compounds. researchgate.netresearchgate.net This photochemical process is believed to proceed through a high-energy oxazirane intermediate. researchgate.net

The transformation to nitriles is accomplished via a dehydration reaction. This process eliminates a molecule of water from the aldoxime to yield the corresponding nitrile. p-Tolualdoxime, upon dehydration, yields p-tolunitrile (B1678323) (4-methylbenzonitrile). This reaction can be carried out using a variety of dehydrating agents, including phosphorus pentoxide (P₂O₅), thionyl chloride (SOCl₂), and phosphorus oxychloride (POCl₃). dss.go.thacs.org Additionally, certain enzymes known as aldoxime dehydratases can catalyze this transformation under biological conditions, highlighting a green chemistry approach to nitrile synthesis.

The following table summarizes these key transformations:

| Starting Material | Target Product | Reaction Type | Typical Reagents/Conditions |

| p-Tolualdoxime | p-Toluamide | Beckmann Rearrangement | H₂SO₄, PCl₅, p-toluenesulfonyl chloride, or photochemical irradiation researchgate.net |

| p-Tolualdoxime | p-Tolunitrile | Dehydration | P₂O₅, SOCl₂, POCl₃, or aldoxime dehydratase enzyme dss.go.thacs.org |

Role in Multi-Component Reactions and Cascade Transformations

While the direct participation of p-tolualdoxime in extensively documented multi-component reactions (MCRs) is not as prevalent as its simpler transformations, the reactivity of the oxime functional group makes it a potential candidate for such syntheses. MCRs, where three or more reactants combine in a single operation to form a product that incorporates portions of all starting materials, are highly valued for their efficiency and atom economy. For instance, multicomponent reactions involving chloro-oximes and isocyanides have been developed, indicating a pathway where activated oximes can be incorporated into complex products. researchgate.net

Similarly, cascade transformations (or tandem reactions), where a sequence of intramolecular reactions occurs sequentially without the need to isolate intermediates, represent a powerful synthetic strategy. The Beckmann rearrangement itself can be the initiating step in a cascade sequence. For example, the rearrangement of oxime tosylates can be intercepted by nucleophiles, leading to a fragmentation cascade that produces novel molecular structures. While specific, complex cascade sequences starting directly from p-tolualdoxime are not widely reported, its conversion to nitriles opens up possibilities. For instance, certain trienecarbonitriles, which could be conceptually derived from aldoximes, have been shown to undergo dramatic 8π/6π/4π electrocyclization cascades. researchgate.net

As a Building Block for Complex Organic Scaffolds

p-Tolualdoxime serves as a valuable building block for more elaborate organic structures primarily through the versatile chemistry of its derivatives. The nitrile and amide products obtained from its transformation are themselves key intermediates for building molecular complexity.

From p-Tolunitrile : The nitrile group can be hydrolyzed to a carboxylic acid (p-toluic acid), reduced to a primary amine (4-methylbenzylamine), or reacted with organometallic reagents (e.g., Grignard reagents) to form ketones. Each of these products provides a new handle for further synthetic elaboration, allowing the p-tolyl group to be incorporated into larger, multi-functional molecules.

From p-Toluamide : The amide functionality is central to the structure of many biologically active molecules and polymers. It can be hydrolyzed, reduced to an amine, or serve as a stable linking unit in the construction of peptides or other complex architectures.

Furthermore, the oxime group itself can be used to construct complex systems directly. The nitrogen and oxygen atoms of the oxime can coordinate with metal ions to form coordination complexes. For example, arylazo aldoximes, which are structurally related to p-tolualdoxime, are known to form stable complexes with cobalt. acs.org In more advanced applications, the Beckmann rearrangement has been employed on highly complex substrates, such as porphyrin monooximes, to induce ring expansion and create novel, large-scale heterocyclic scaffolds like metallopyrazinoporphyrin imides. researchgate.net This demonstrates the potential of the oxime-to-amide rearrangement as a strategic tool for modifying intricate molecular frameworks.

Future Research Directions and Emerging Trends in P Tolualdoxime Chemistry

Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability.

The development of more efficient and sustainable synthetic routes for p-Tolualdoxime and its derivatives is a key area for future research. Current trends in organic synthesis emphasize green chemistry principles, including the use of inexpensive and readily available reagents, reduced waste generation, and milder reaction conditions. For oxime-derived compounds, sustainable mechanochemical procedures are being explored for the design of new amide frameworks through eco-efficient "cut-and-paste" processes involving C–C and C–N bonds on the oxime backbone researchgate.net. This approach, which utilizes reagents such as p-tosyl imidazole (B134444) (p-Ts-Im) and oxalic acid, offers a pathway to prepare various amides in good to high yields researchgate.net. Applying such sustainable methodologies to the synthesis of p-Tolualdoxime could significantly improve its production efficiency and environmental footprint.

Exploration of Unprecedented Reactivity Patterns and Transformation Mechanisms.

Investigating novel reactivity patterns and transformation mechanisms of p-Tolualdoxime remains a fertile ground for discovery. The well-known Beckmann rearrangement, an acid-mediated isomerization of oximes to amides, continues to be a powerful tool in organic synthesis, with ongoing research into novel strategic applications and synthetic utility researchgate.net. This includes the formation of diverse nitrogen-containing heterocycles and other functional groups through intramolecular nucleophile-trapping mechanisms researchgate.net. Beyond rearrangements, the photochemical behavior of oxime derivatives, such as tetrazoline oxime ethers, is being studied, revealing processes like photoisomerization and photodegradation involving N–O bond cleavage researchgate.net. Computational studies have been instrumental in elucidating the mechanisms of radical oxidation products arising from such transformations researchgate.net. Understanding these intricate mechanisms for p-Tolualdoxime could unlock new synthetic pathways and applications.

Integration with Advanced Catalytic Systems for Challenging Chemical Reactions.

The integration of p-Tolualdoxime and its derivatives with advanced catalytic systems presents significant opportunities for challenging chemical reactions. Oxime-based ligands, including arylazo aldoximes like phenylazo-p-tolualdoxime, have shown potential in forming metal complexes, such as with cobalt, which are soluble in various organic solvents acs.org. The design of proton-responsive ligands, which can control catalytic reactions by modulating pH-dependent properties or providing local proton sources, is an active area of research that could benefit from p-Tolualdoxime derivatives acs.org. Furthermore, advanced catalytic systems, including quasi-homogeneous and reusable catalysts like Keggin-Type Brønsted Dodecatungstophosphoric Acid, are being developed for oxime transformations such as the Beckmann rearrangement researchgate.net. The exploration of photo-redox catalytic reactions for generating radical intermediates also highlights a promising avenue for p-Tolualdoxime in catalysis researchgate.net. The concept of "chemical engines," where reaction cycles are coupled with other dynamic processes through catalysis to drive non-equilibrium behavior, represents a broader framework where p-Tolualdoxime could play a role in the future of catalysis nih.gov.

Advanced Computational Methodologies for Predictive Modeling and Design.

Advanced computational methodologies are becoming indispensable for predictive modeling and design in p-Tolualdoxime chemistry. Density Functional Theory (DFT) calculations are already being used to understand the electronic structures and bonding in related metal-ligand complexes, revealing insights into orbital mixing and π-acceptor character acs.org. Beyond specific compounds, computational toxicology and in silico models are gaining recognition for predicting chemical properties and interactions, offering a cost-effective and efficient tool for screening and design researchgate.netnih.gov. Quantitative Structure-Activity Relationship (QSAR) models are widely employed to establish quantitative relationships between chemical structures and their properties or activities, guiding the design of new compounds with desired characteristics mrforum.com. Future research will likely involve the development of "metamodels" that combine multiple low-level QSAR models to address complexities arising from mechanistic, chemical space, and methodological challenges, leading to more precise predictions nih.gov. Molecular simulation methods are also crucial for understanding inhibition mechanisms, adsorption behaviors, and film formation, providing strong technical support for molecular design mrforum.com.

Investigation into its Role in Functional Materials and Chemical Sensors.

The investigation into the role of p-Tolualdoxime in functional materials and chemical sensors is an emerging area of research. Metal complexes involving ligands with nitrogen-containing groups, such as those found in oximes, are of interest due to their π-acceptor properties and redox-active nature, which can lead to interesting optoelectronic properties acs.org. While specific applications are excluded, the general exploration of how p-Tolualdoxime's structural and electronic features can contribute to the development of materials with tailored optical or electronic characteristics is relevant. For instance, the broader field of corrosion inhibitors, which are chemical substances that reduce metal corrosion, represents a type of functional material where molecular design, potentially involving oxime structures, is a significant research direction mrforum.com. The ability to design and predict the performance of such materials through computational methods underscores the potential for p-Tolualdoxime to contribute to advancements in functional materials and sensors.

Q & A

Basic Research Questions

Q. What experimental protocols are recommended for synthesizing p-tolualdoxime with high purity and yield?

- Methodological Answer : Optimize reaction conditions (temperature, solvent, stoichiometry) based on precursor reactivity. For example, use hydroxylamine hydrochloride with p-tolualdehyde under acidic conditions (e.g., HCl) in ethanol/water . Monitor reaction progress via TLC or FTIR for imine bond formation (C=N stretch ~1640 cm⁻¹). Purify via recrystallization (e.g., ethanol/water mixture) and confirm purity via melting point analysis and HPLC (>98% purity) .

| Key Parameters | Typical Conditions |

|---|---|

| Solvent | Ethanol/water (3:1) |

| Temperature | 60–70°C |

| Reaction Time | 4–6 hours |

| Characterization Techniques | FTIR, HPLC, melting point analysis |

Q. How can researchers resolve contradictions in reported spectroscopic data for p-tolualdoxime?

- Methodological Answer : Cross-validate data using multiple techniques (e.g., NMR, FTIR, X-ray crystallography) and compare with literature. For instance, discrepancies in NMR chemical shifts may arise from solvent polarity or impurity interference. Re-run experiments under standardized conditions (deuterated solvents, calibrated instruments) and reference IUPAC guidelines for spectral interpretation . Use statistical tools (e.g., PCA) to identify outliers in datasets .

Advanced Research Questions

Q. What strategies are effective for analyzing the tautomeric equilibrium of p-tolualdoxime in solution?

- Methodological Answer : Employ variable-temperature NMR to monitor proton shifts between oxime (C=N-OH) and nitroso (C-N=O) tautomers. Use DFT calculations (e.g., Gaussian, B3LYP/6-31G*) to predict energy barriers and equilibrium constants. Validate with UV-Vis spectroscopy (λmax shifts) and compare solvent effects (polar vs. nonpolar) .

| Tautomer | Key Spectral Markers |

|---|---|

| Oxime (C=N-OH) | NMR: δ 8.5–9.5 ppm (OH), FTIR: 3250 cm⁻¹ |

| Nitroso (C-N=O) | NMR: δ 10–11 ppm (NH), FTIR: 1680 cm⁻¹ |

Q. How should researchers design experiments to investigate the coordination chemistry of p-tolualdoxime with transition metals?

- Methodological Answer : Use molar ratio methods (Job’s plot) to determine stoichiometry in metal complexes. Characterize via ESI-MS, magnetic susceptibility, and cyclic voltammetry. For example, Cu(II) complexes may exhibit distinct d-d transition bands in UV-Vis (600–800 nm) and redox peaks in CV . Reference crystallographic data (CCDC) to validate structural models .

Q. What statistical approaches are suitable for interpreting contradictory bioactivity data in p-tolualdoxime derivatives?

- Methodological Answer : Apply ANOVA or Kruskal-Wallis tests to assess significance across biological replicates. Use multivariate analysis (e.g., clustering) to group compounds by activity profiles. Address outliers by repeating assays under controlled conditions (e.g., fixed cell lines, standardized IC50 protocols) .

Data Presentation and Reproducibility

Q. How can researchers ensure reproducibility in p-tolualdoxime synthesis and characterization?

- Methodological Answer : Document all parameters (e.g., solvent batch, humidity) in supplementary materials. Provide raw spectral data (e.g., .jdx files for FTIR) and crystallographic CIF files. Follow Beilstein Journal guidelines for experimental rigor: report yields as mean ± SD (n ≥ 3) and include negative controls .

Literature and Citation Practices

Q. What criteria should guide the selection of primary literature for p-tolualdoxime research?